molecular formula C15H21N B14497781 N-Benzylocta-1,7-dien-3-amine CAS No. 63933-81-3

N-Benzylocta-1,7-dien-3-amine

Cat. No.: B14497781
CAS No.: 63933-81-3
M. Wt: 215.33 g/mol
InChI Key: QWQMAMGSIPQFQY-UHFFFAOYSA-N
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Description

N-Benzylocta-1,7-dien-3-amine is an aliphatic amine derivative featuring a benzyl group attached to a terminal amine and an octa-1,7-dienyl chain.

Properties

CAS No.

63933-81-3

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

N-benzylocta-1,7-dien-3-amine

InChI

InChI=1S/C15H21N/c1-3-5-7-12-15(4-2)16-13-14-10-8-6-9-11-14/h3-4,6,8-11,15-16H,1-2,5,7,12-13H2

InChI Key

QWQMAMGSIPQFQY-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC(C=C)NCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzylocta-1,7-dien-3-amine can be synthesized through a multi-step process. One common method involves the reaction of octa-1,7-dien-3-amine with benzyl chloride under basic conditions. The reaction typically takes place in a solvent such as toluene or xylene, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-Benzylocta-1,7-dien-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzylocta-1,7-dien-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzylocta-1,7-dien-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The benzyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between N-Benzylocta-1,7-dien-3-amine and related compounds:

Compound Key Features Functional Groups Molecular Weight (g/mol) Applications
This compound Benzyl group, conjugated diene chain, primary amine Amine, alkenes ~217.3 (estimated) Research applications (hypothetical)
Benzalkonium chloride (BAC12) Benzyl group, quaternary ammonium, long alkyl chain (n=12) Quaternary ammonium, chloride 340.0 Surfactant, antimicrobial agent
NBD-DDA Nitrobenzoxadiazole (NBD) fluorophore, quaternary ammonium, dodecyl chain Quaternary ammonium, iodide, fluorophore 527.4 Fluorescent probe for membrane studies
N,N'-Diacetyl-1,4-phenylenediamine Two acetyl groups, aromatic diamine backbone Acetamide, aromatic amine 192.2 Laboratory research (dye intermediate)

Key Observations :

  • Amine Reactivity : Unlike quaternary ammonium salts (e.g., BAC12 or NBD-DDA), this compound retains a primary amine, making it more nucleophilic and prone to reactions such as Schiff base formation or Michael additions.
  • Molecular Weight : The compound’s lower molecular weight compared to BAC12 or NBD-DDA suggests differences in solubility and bioavailability.

Reactivity and Stability

  • This compound: The diene system may undergo oxidation or photochemical degradation, while the amine group is susceptible to protonation or acylation.
  • BAC12 : Quaternary ammonium structure ensures stability in aqueous solutions but limits reactivity compared to primary amines .
  • N,N'-Diacetyl-1,4-phenylenediamine : Acetyl groups reduce amine reactivity, enhancing stability for use as a dye intermediate .

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